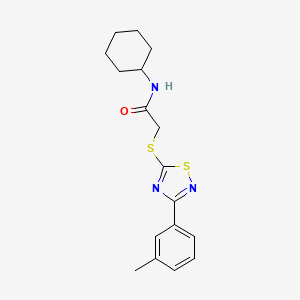

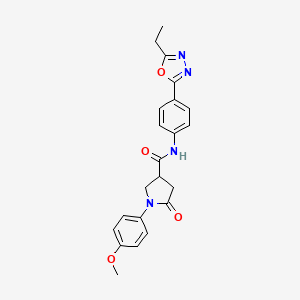

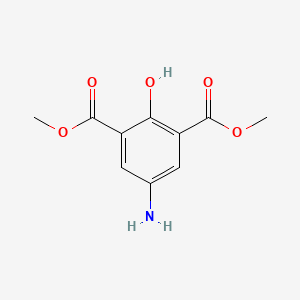

N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiadiazole derivatives with various reagents to introduce additional functional groups or to form new heterocyclic systems. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate leads to the formation of cyanoacetamide derivatives, which can be further transformed into various heterocyclic compounds . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide that serves as a precursor for the synthesis of diverse heterocyclic derivatives . These synthetic pathways often involve regioselective attacks and cyclization reactions, highlighting the versatility of thiadiazole-containing compounds in organic synthesis.

Molecular Structure Analysis

The molecular structures of thiadiazole derivatives are characterized using various spectroscopic and crystallographic techniques. For example, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the dimensions of the unit cell . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions that generate 3-D arrays in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives is influenced by their electronic properties, which can be studied using density functional theory (DFT). The global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, molecular electrostatic potential (MEP), Fukui functions (FF), and net charges, provide insights into the electrophilic or nucleophilic nature of these compounds . For instance, the compound studied in paper is described as having a more electrophilic nature, with the ability to act as an electron acceptor in interactions with DNA bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as thermodynamic properties, can be calculated at different temperatures to understand their stability and reactivity. The stability of these molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed by natural bond orbital (NBO) analysis . Additionally, the antimicrobial and surface activities of some thiadiazole derivatives have been evaluated, indicating their potential as bioactive molecules .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A significant body of research has focused on the synthesis of 1,3,4-thiadiazole derivatives, investigating their potential as anticancer agents. For instance, novel derivatives were synthesized and exhibited promising cytotoxic activities against cancer cell lines, such as MCF-7 and A549, indicating their potential as anticancer agents. These studies leverage the structural characteristics of 1,3,4-thiadiazole derivatives to explore their therapeutic applications in oncology (Çevik et al., 2020; Abu-Melha, 2021).

Antimicrobial and Antibacterial Evaluation

Research has also been conducted on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For example, a study involving the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus found these compounds to possess promising antimicrobial activities against various bacterial and fungal strains (Rezki et al., 2016).

Insecticidal Assessment

In addition to their potential in medical applications, some derivatives have been evaluated for their insecticidal properties. A study synthesized various heterocycles incorporating a thiadiazole moiety and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds in agricultural applications (Fadda et al., 2017).

Allosteric Inhibition of Enzymes

Some compounds have been identified as allosteric inhibitors of enzymes such as kidney-type glutaminase (GLS), showing the potential for these molecules in the development of novel therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Novel Synthetic Approaches and Biological Activities

Innovative synthetic approaches have led to the creation of compounds with potential biological activities. For example, the synthesis of biologically important N-heteroaryl-2-(heteroarylthio)acetamides has explored their application in the inhibition of HIV 1 replications, highlighting the therapeutic versatility of these compounds (Krishnaraj & Muthusubramanian, 2014).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUANSHNMOQWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)

![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)

![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)